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Cat. No.: B073985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2,3-diphenylpyrazine scaffold has emerged as a privileged structure in medicinal

chemistry, demonstrating a wide range of biological activities. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of 2,3-diphenylpyrazine
analogs, focusing on their anticancer and kinase inhibitory activities. Due to limited available

data, a brief overview of their antimicrobial potential is also presented. This guide aims to

facilitate the rational design of more potent and selective analogs for therapeutic applications.

Anticancer and Kinase Inhibitory Activity
Recent studies have highlighted the potential of 2,3-diphenylpyrazine derivatives as potent

inhibitors of various protein kinases and as effective anticancer agents. The following sections

summarize the quantitative data and key SAR findings from these studies.

S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors
A series of 1,3-diphenylpyrazine derivatives have been identified as inhibitors of the Skp2-Cks1

interaction, a critical regulator of the cell cycle.[1][2] Inhibition of this interaction leads to the

accumulation of the tumor suppressor p27, ultimately inducing cell cycle arrest and apoptosis in

cancer cells.

Table 1: Inhibitory Activity of 2,3-Diphenylpyrazine Analogs against Skp2-Cks1 Interaction and

Cancer Cell Lines[1][2]
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Compoun
d

R1 R2 R3
Skp2-
Cks1
IC50 (μM)

PC-3 IC50
(μM)

MGC-803
IC50 (μM)

11a H H H >50 >50 >50

14a 4-F H H 15.6 20.1 25.3

14b 4-Cl H H 8.2 10.5 14.7

14c 4-Br H H 6.5 8.9 11.2

14d 4-CH3 H H 20.3 28.4 33.1

14e 4-OCH3 H H 25.1 30.2 35.8

14f H 4-F H 10.2 15.8 19.4

14g H 4-Cl H 5.1 7.8 9.5

14h H 4-Br H 4.3 6.2 8.1

14i H 4-Cl 4-OH 2.8 4.8 7.0

Structure-Activity Relationship (SAR) Insights:

Substitution on the Phenyl Rings: Introduction of electron-withdrawing groups (e.g., F, Cl, Br)

at the para-position of either phenyl ring generally enhances the inhibitory activity against the

Skp2-Cks1 interaction and cancer cell proliferation.

Position of Substituents: The position of the substituent on the phenyl rings plays a crucial

role. For instance, a chloro group at the para-position of the C3-phenyl ring (compound 14g)

showed better activity than at the para-position of the C2-phenyl ring (compound 14b).

Combined Substitutions: The most potent compound, 14i, features a chloro group on the C3-

phenyl ring and a hydroxyl group on the C2-phenyl ring, suggesting that a combination of

substitutions on both rings can significantly improve activity.

c-Met and VEGFR-2 Kinase Inhibitors
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Derivatives of[1][3][4]triazolo[4,3-a]pyrazine, which incorporate a 2,3-diphenylpyrazine-like

core, have been investigated as dual inhibitors of c-Met and VEGFR-2, two key receptor

tyrosine kinases involved in cancer progression and angiogenesis.

Table 2: Inhibitory Activity of[1][3][4]triazolo[4,3-a]pyrazine Analogs against c-Met, VEGFR-2,

and Cancer Cell Lines

Compoun
d

R
c-Met
IC50 (nM)

VEGFR-2
IC50 (μM)

A549
IC50 (μM)

MCF-7
IC50 (μM)

Hela IC50
(μM)

Foretinib - 1.8 0.016 1.02 1.15 1.33

17l

3-fluoro-4-

(2-

methoxyet

hoxy)phen

yl

26.0 2.6 0.98 1.05 1.28

Structure-Activity Relationship (SAR) Insights:

The[1][3][4]triazolo[4,3-a]pyrazine core serves as an effective scaffold for dual c-Met and

VEGFR-2 inhibition.

The nature of the substituent at the 1-position of the triazole ring significantly influences the

inhibitory activity. Compound 17l, with a 3-fluoro-4-(2-methoxyethoxy)phenyl group,

demonstrated potent inhibitory activity against both kinases and excellent antiproliferative

activity against multiple cancer cell lines.

Antimicrobial Activity
While the primary focus of 2,3-diphenylpyrazine analog research has been on anticancer

applications, some studies have explored their potential as antimicrobial agents. The available

data is currently limited to dihydropyrazine derivatives, which are structurally related to the 2,3-
diphenylpyrazines.

Table 3: Minimum Inhibitory Concentration (MIC) of 2,3-Dihydropyrazine Analogs against

Bacterial and Fungal Strains (μg/mL)[3]
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Compo
und

R
S.
aureus

K.
pneumo
niae

P.
aerugin
osa

S. typhi
C.
albicans

A.
flavus

32 2-Cl 12.5 6.25 6.25 25 50 25

34 4-F 6.25 12.5 12.5 6.25 100 50

Ciproflox

acin
- - - - - - -

Amphote

ricin B
- - - - - - -

Structure-Activity Relationship (SAR) Insights:

The presence of a halogen substituent on the C3-aryl ring appears to be beneficial for

antimicrobial activity.

Compound 32, with a 2-chloro substituent, showed good activity against K. pneumoniae and

P. aeruginosa.

Compound 34, with a 4-fluoro substituent, exhibited the best activity against S. aureus and

S. typhi.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

enable researchers to reproduce and build upon these findings.

Skp2-Cks1 Interaction Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)
This assay measures the binding of recombinant human GST-Cks1 and His6-Skp2-Skp1.

Reagent Preparation:

Prepare serial dilutions of the test compounds in assay buffer (e.g., 50 mM HEPES, pH

7.5, 150 mM NaCl, 0.1% BSA).
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Prepare a mixture of GST-Cks1 and anti-GST-Eu3+ cryptate in assay buffer.

Prepare a mixture of His6-Skp2-Skp1 and anti-6xHis-XL665 in assay buffer.

Assay Procedure:

In a 384-well plate, add the test compound solution.

Add the GST-Cks1/anti-GST-Eu3+ cryptate mixture.

Add the His6-Skp2-Skp1/anti-6xHis-XL665 mixture.

Incubate the plate at room temperature for a specified time (e.g., 2 hours).

Data Acquisition:

Read the plate on an HTRF-compatible reader with an excitation wavelength of 337 nm

and emission wavelengths of 620 nm and 665 nm.

The HTRF ratio (665 nm/620 nm) is proportional to the amount of Skp2-Cks1 interaction.

Calculate IC50 values from the dose-response curves.

In Vitro Kinase Assays (e.g., c-Met, VEGFR-2)
A common method for determining kinase inhibition is a luminescence-based assay that

measures the amount of ATP remaining after the kinase reaction.

Reagent Preparation:

Prepare serial dilutions of the test compounds in kinase buffer (e.g., 40 mM Tris-HCl pH

7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

Prepare a solution of the recombinant kinase (e.g., c-Met, VEGFR-2) in kinase buffer.

Prepare a solution of the kinase substrate (e.g., a specific peptide) and ATP in kinase

buffer.

Assay Procedure:
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Add the test compound solution to the wells of a 96-well plate.

Add the kinase solution to the wells.

Initiate the reaction by adding the substrate/ATP mixture.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60

minutes).

Data Analysis:

Stop the kinase reaction and measure the remaining ATP using a luminescence-based

ATP detection reagent (e.g., Kinase-Glo®).

The luminescence signal is inversely proportional to the kinase activity.

Calculate IC50 values from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth
Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against

various microbial strains.

Preparation of Inoculum:

Grow the microbial strains (bacteria or fungi) in an appropriate broth medium to a specified

optical density.

Assay Procedure:

Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate

containing the appropriate broth medium.

Inoculate each well with the microbial suspension.

Include positive (microorganism without compound) and negative (broth only) controls.
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Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi)

for a specified period (e.g., 24-48 hours).

Data Interpretation:

The MIC is the lowest concentration of the compound that completely inhibits visible

growth of the microorganism.

Visualizing the Mechanisms
To better understand the biological context of the 2,3-diphenylpyrazine analogs' activities, the

following diagrams illustrate a key signaling pathway and a general experimental workflow.
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Caption: Skp2-Cks1-p27 signaling pathway and the inhibitory action of 2,3-diphenylpyrazine
analogs.
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Caption: General workflow for in vitro kinase inhibitor screening of 2,3-diphenylpyrazine
analogs.
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Caption: A generalized inflammatory signaling pathway, a potential target for therapeutic

intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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